![molecular formula C17H16N2O3 B2724060 2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922002-56-0](/img/structure/B2724060.png)
2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is derived from its IUPAC name. It contains a benzamide group (a benzene ring attached to a CONH2 group), a 2-methyl group (indicating a methyl group attached to the second carbon of the benzene ring), and a 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl group (indicating a seven-membered oxazepine ring attached to the benzamide group at the 7th position, with an oxo group at the 5th position). The tetrahydro prefix indicates that the oxazepine ring is saturated with hydrogen .Scientific Research Applications
Synthesis and Computational Studies
Synthesis Techniques : Research has focused on synthesizing heterocyclic hybrids, including benzimidazole-tethered oxazepine derivatives, which were synthesized in good to excellent yields. These compounds' molecular structures were confirmed through spectroscopic, X-ray diffraction, and DFT studies, providing insights into their charge distributions, electrophilic and nucleophilic reactivity regions, and nonlinear optical properties, indicating potential applications in NLO devices (Almansour et al., 2016).
Computational Studies : Computational analyses such as the B3LYP/6–31 G(d, p) method were used to calculate molecular structures, which showed agreement with X-ray structures. The natural bond orbital (NBO) method helped compute charge distributions at atomic sites, and molecular electrostatic potential (MEP) maps showed regions of electrophilic and nucleophilic reactivity. These findings are crucial for understanding the chemical reactivity and properties of such compounds, which can be leveraged in designing new materials or drugs.
Potential Pharmaceutical Applications
Anticancer Evaluation : A series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity, highlighting the potential therapeutic applications of these compounds in treating cancer (Ravinaik et al., 2021).
Antibacterial and Anticancer Agents : Novel benzoxepine-1,2,3-triazole hybrids synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy showed promising antibacterial properties, particularly against Gram-negative bacteria, and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).
COX Inhibition and Analgesic Activities : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds were synthesized and showed significant COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities, suggesting their potential as pain management drugs (Abu‐Hashem et al., 2020).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of inadequate ventilation, wearing respiratory protection .
properties
IUPAC Name |
2-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-2-3-5-13(11)17(21)19-12-6-7-15-14(10-12)16(20)18-8-9-22-15/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVKOCFGPQRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

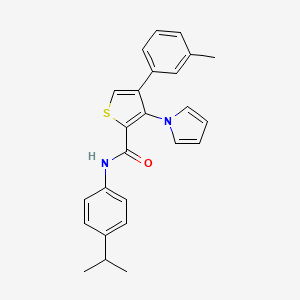
![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)
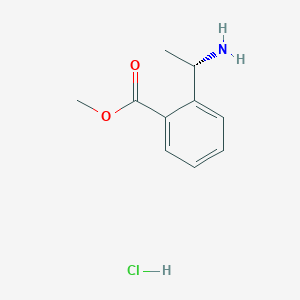
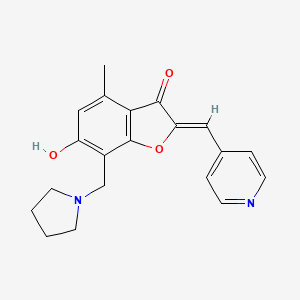
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)
![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)
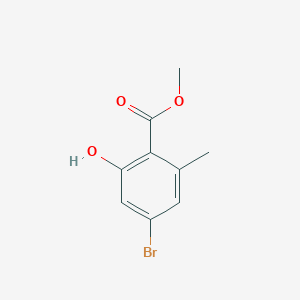
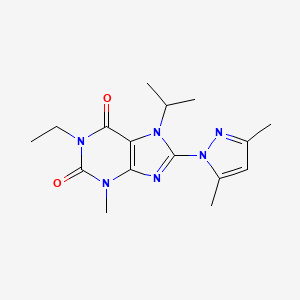
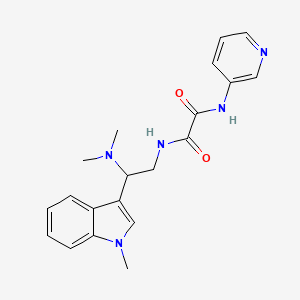
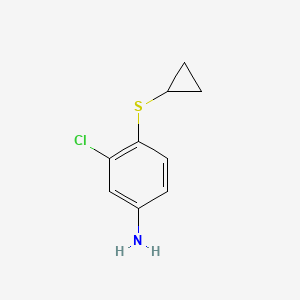
![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)
![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)
![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)